Product packaging for 2,2-Dimethylpent-4-en-1-amine(Cat. No.:CAS No. 73604-46-3)

2,2-Dimethylpent-4-en-1-amine

Cat. No.: B8771082
CAS No.: 73604-46-3
M. Wt: 113.20 g/mol
InChI Key: BTTIKHRJTKRJFR-UHFFFAOYSA-N
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Description

Significance of Aliphatic Aminoalkenes as Synthetic Intermediates

Aliphatic amines are one of the most crucial functional groups in organic chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and materials. acs.orgontosight.ai The incorporation of an alkene functionality into an aliphatic amine, creating an aminoalkene, significantly broadens its synthetic utility. These bifunctional molecules serve as versatile building blocks because the two reactive centers—the amine and the alkene—can undergo a wide array of chemical reactions. mdpi.com

The development of new synthetic methods relies on the creation of compounds with specific reactivity, stability, and solubility, a role for which aliphatic compounds are well-suited. exam-corner.com The addition of an N-H bond across a carbon-carbon double bond (hydroamination) is the most direct method for synthesizing alkylamines, highlighting the fundamental relationship between these two functional groups. researchgate.netnih.gov The presence of both moieties in one molecule allows for intramolecular reactions to construct complex nitrogen-containing heterocyclic scaffolds, which are of significant interest in medicinal chemistry. mdpi.com Furthermore, the amine group can act as a directing group in transition-metal-catalyzed reactions, controlling the regioselectivity of transformations at the alkene. researchgate.net

Overview of Reactive Sites and Functional Group Utility in 2,2-Dimethylpent-4-en-1-amine

The chemical behavior of this compound is dictated by its two primary functional groups: the primary amine (-NH2) and the terminal alkene (-CH=CH2).

The Amine Group: The primary amine is nucleophilic due to the lone pair of electrons on the nitrogen atom. This site readily participates in nucleophilic addition and substitution reactions. For instance, it can react with electrophiles such as aldehydes and ketones in condensation reactions to form imines. smolecule.comevitachem.comlookchem.com It can also react with acid chlorides and anhydrides. This reactivity is fundamental to its role as a building block in the synthesis of more complex molecules and ligands.

The Alkene Group: The terminal double bond is a site of unsaturation, making it susceptible to electrophilic addition reactions. It can undergo transformations such as hydrogenation to form the corresponding saturated amine, or oxidation. The alkene's reactivity can be harnessed in transition-metal-catalyzed processes, including hydroamination and diamination reactions. researchgate.netrsc.org

The dual functionality allows this compound to be used in sequential or cascade reactions, where both functional groups react in a controlled manner to build molecular complexity efficiently. mdpi.com Its structure is particularly useful for creating chelating ligands, where both the nitrogen and the olefin can coordinate to a metal center. lookchem.comillinois.edu

Foundational Research Areas and Emerging Applications of this compound

Research involving this compound has primarily focused on its synthesis and its use as a substrate or ligand in novel chemical transformations.

One area of foundational research is its synthesis, which has been reported via methods such as the reduction of a corresponding nitrile or amide using reducing agents like lithium aluminum hydride. rsc.orgtaylorfrancis.com

In the realm of methodology development, this compound has been employed as a key substrate. For example, it was used in the development of a copper-catalyzed alkene diamination reaction to synthesize chiral 2-aminomethyl-pyrrolidines. rsc.org It has also been utilized in studies of transition-metal-free intermolecular α-C-H amination of ethers, demonstrating its utility as a nucleophilic amine source. scispace.com

An emerging application lies in materials science and organometallic chemistry. Research on chemical vapor deposition (CVD) precursors has explored platinum(II) complexes bearing related ligands. Specifically, the compound cis-bis(η1,η2-2,2-dimethylpent-4-en-1-yl)platinum(II) was synthesized and studied for its potential in depositing platinum thin films. illinois.edu The ability of the ligand to chelate to the metal through both a carbon-metal bond and an olefin-metal interaction is a key feature of its design. illinois.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15N B8771082 2,2-Dimethylpent-4-en-1-amine CAS No. 73604-46-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73604-46-3

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

IUPAC Name

2,2-dimethylpent-4-en-1-amine

InChI

InChI=1S/C7H15N/c1-4-5-7(2,3)6-8/h4H,1,5-6,8H2,2-3H3

InChI Key

BTTIKHRJTKRJFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC=C)CN

Origin of Product

United States

Catalytic Transformations of 2,2 Dimethylpent 4 En 1 Amine in Contemporary Organic Synthesis

Intramolecular Hydroamination Reactions

The cyclization of 2,2-Dimethylpent-4-en-1-amine via intramolecular hydroamination yields 2,4,4-trimethylpyrrolidine, a saturated five-membered N-heterocycle. This transformation is catalyzed by a variety of metal complexes, including those of alkali metals, alkaline earth metals, lanthanides, and transition metals. The reaction proceeds through the formal addition of the N-H bond across the internal C=C double bond.

Mechanistic Studies of Cyclohydroamination

The mechanism of the cyclohydroamination of aminoalkenes has been the subject of extensive research, with several key elementary steps being identified and characterized. Two primary mechanistic pathways are generally considered for late transition metal-catalyzed hydroamination: an insertion pathway involving the formation of a metal-amide bond followed by olefin insertion, and a pathway involving the nucleophilic attack of the amine on a coordinated olefin. nih.gov For early transition metals, lanthanides, and alkaline earth metals, the insertion pathway is more commonly accepted. libretexts.orgacs.org

The catalytic cycle for the intramolecular hydroamination of this compound is generally initiated by the reaction of the amine with a metal pre-catalyst to form a metal-amido complex. libretexts.org This step involves the deprotonation of the amine by an alkyl, amide, or other reactive ligand on the metal center.

Once the metal-amido intermediate is formed, the pendant olefin moiety of the 2,2-dimethylpent-4-en-1-amido ligand coordinates to the metal center. This is followed by the migratory insertion of the olefin into the metal-nitrogen bond. nih.gov This step is crucial as it leads to the formation of the new carbon-nitrogen bond and the construction of the pyrrolidine ring. The insertion typically proceeds in a syn-manner, where the metal and the nitrogen atom are delivered to the same face of the double bond. escholarship.org

In a study involving a diketiminato zinc amide complex, the reaction with this compound led to a transamination reaction followed by the insertion of the olefin moiety into the metal-amide bond. nih.gov This observation provides direct evidence for the metal-amido pathway and subsequent olefin insertion in the hydroamination of this specific substrate.

Computational studies on related aminoalkene systems have further elucidated the energetics of this process, suggesting that the olefin insertion can be either the rate-determining step or a reversible process depending on the catalytic system. nih.gov For instance, with certain zirconium complexes, the insertion of the C=C double bond into the Zr-N amido σ-bond is a key step in the proposed σ-insertive mechanism. nih.gov

Following the olefin insertion step, a metal-alkyl intermediate is formed, where the newly formed cyclic moiety is attached to the metal center through a carbon-metal bond. The characterization of these transient intermediates is challenging but crucial for confirming the proposed mechanistic pathway.

In the context of the zinc-mediated intramolecular hydroamination of this compound, the reaction stopped after the insertion of the olefin, allowing for the isolation and characterization of the resulting metal-alkyl intermediate. nih.gov This provides strong evidence for the formation of such species in the catalytic cycle.

Furthermore, studies on the intramolecular hydroamination of other aminoalkenes with calcium and magnesium complexes have demonstrated that the reaction proceeds via a highly reactive transient alkylmetal intermediate that readily reacts with N-H σ-bonds under catalytically relevant conditions. acs.org Deuterium-labeling studies in these systems were consistent with the formation of a single transient alkyl complex. acs.org

The final step in the catalytic cycle is the cleavage of the metal-carbon bond of the alkyl intermediate to release the cyclized product, 2,4,4-trimethylpyrrolidine, and regenerate the active catalyst. This is typically achieved through protonolysis, where a proton source cleaves the M-C bond. acs.org

In the intramolecular hydroamination of this compound, another molecule of the substrate amine can serve as the proton source. The N-H bond of an incoming amine molecule protonates the alkyl group attached to the metal, releasing the product and regenerating the metal-amido species, which can then enter the next catalytic cycle.

The catalytic cycle for the intramolecular hydroamination of aminoalkenes involving a metal alkyl species is depicted in the following schematic:

Catalytic Cycle of Intramolecular HydroaminationA generalized catalytic cycle for the intramolecular hydroamination of an aminoalkene, proceeding through a metal-alkyl intermediate.researchgate.net

Kinetic studies are essential for understanding the factors that control the rate of the intramolecular hydroamination of this compound and related substrates. The rate law for the reaction can provide insights into the composition of the transition state of the rate-determining step.

For many intramolecular hydroamination reactions catalyzed by early transition metals and lanthanides, the reaction is found to be first-order in the catalyst and zero-order in the substrate. nih.gov This suggests that the rate-determining step occurs after the substrate has coordinated to the metal center and does not involve a second molecule of the substrate.

However, in some cases, substrate inhibition is observed, leading to an inverse order dependence on the substrate concentration. acs.org This can occur when the substrate binds to the catalyst in a non-productive manner, sequestering the active catalyst.

The rate-determining step can vary depending on the metal catalyst, the ligand environment, and the substrate. For some systems, the migratory insertion of the olefin into the metal-amide bond is the turnover-limiting step. acs.org In other cases, the protonolysis of the metal-alkyl intermediate is rate-determining. nih.govnih.gov For certain zirconium-catalyzed hydroaminations of primary aminoalkenes, a substantial kinetic isotope effect suggests that N-H bond breaking is involved in a rate-determining step that is not the ring-closure itself. nih.gov

Below is an interactive table summarizing kinetic data from studies on the intramolecular hydroamination of aminoalkenes, which provides context for the catalytic transformation of this compound.

The primary kinetic isotope effect (KIE), determined by comparing the reaction rates of a substrate and its deuterated analogue (kH/kD), is a powerful tool for probing the mechanism of a reaction, particularly for identifying whether a C-H or N-H bond is broken in the rate-determining step.

In the context of intramolecular hydroamination, a significant primary KIE is often observed when the N-H bond is cleaved in the turnover-limiting step. For the cyclization of the aminoalkene D₂NCH₂C(CH₃)₂CH₂CHCH₂ with certain uranium and thorium catalysts, kH/kD values of 3.3(5) and 2.6(4) were measured, respectively. acs.org This indicates that the insertion of the C=C bond into the M-N(H)R σ-bond is the turnover-limiting step. acs.org

In studies of gold(I)-catalyzed intramolecular alkene hydroamination of protected variants of 2,2-diphenylpent-4-en-1-amine, a range of KIE values (kH/kD = 1.4 to 6.6) were observed when comparing reactions with CH₃OH and CH₃OD as additives. nih.gov This suggests the involvement of a proton transfer from the alcohol in the rate-determining step.

The magnitude of the KIE can provide further details about the transition state. A classical primary KIE is typically in the range of 1 < kH/kD ≤ 7. epfl.ch Values within this range are consistent with the breaking of an N-H bond in the rate-determining step.

The following interactive table presents selected primary kinetic isotope effects observed in intramolecular hydroamination reactions of aminoalkenes.

Influence of Substrate Concentration on Reaction Pathways

The concentration of the substrate, this compound, can exert a significant influence on the reaction kinetics and the stereochemical outcome of the intramolecular hydroamination. Studies utilizing a binaphtholate yttrium catalyst have demonstrated that both the turnover frequency and the enantiomeric excess of the resulting pyrrolidine product are dependent on the initial substrate concentration.

Observations from these studies indicate that at lower substrate concentrations, the reaction proceeds through a catalytic cycle that is both faster and more enantioselective. However, as the concentration of the aminoalkene increases, a shift in the reaction mechanism may occur. This shift is proposed to favor a slower, less enantioselective pathway involving a higher coordinate catalytic species. This phenomenon suggests that excessive substrate binding to the metal center can inhibit the desired catalytic turnover, leading to a decrease in both reaction rate and stereoselectivity.

Table 1: Effect of Substrate Concentration on Yttrium-Catalyzed Hydroamination

Initial Substrate Concentration Turnover Frequency (Nt) Enantiomeric Excess (ee)
Low Higher Higher
High Lower Lower

Metal-Catalyzed Intramolecular Hydroamination Systems

The intramolecular hydroamination of this compound can be effectively catalyzed by a wide range of metals from across the periodic table. The choice of metal catalyst is crucial as it dictates the reaction conditions required and can influence the stereoselectivity of the cyclization. The gem-dimethyl group at the C2 position of the substrate often plays a beneficial role, promoting the cyclization through the Thorpe-Ingold effect.

Group 1 Catalysts (e.g., Lithium)

While highly electropositive main group metals, including lithium, are known to catalyze asymmetric intramolecular hydroaminations, specific studies detailing the use of lithium catalysts for the cyclization of this compound are not extensively documented in the primary literature. nih.gov Lithium amides have been employed to catalyze the addition of amines to olefins, such as 1,3-dienes and vinyl aromatics. sci-hub.box However, these examples typically involve intermolecular reactions rather than the intramolecular cyclization of non-activated aminoalkenes. The high basicity of organolithium reagents often favors their role as bases or initiators for polymerization rather than as catalysts for this specific transformation. Further research is required to fully elucidate the potential of lithium-based catalysts in this context.

Group 2 Catalysts (e.g., Calcium, Magnesium)

Catalysts based on Group 2 metals, particularly calcium and magnesium, have emerged as effective, earth-abundant alternatives for intramolecular hydroamination. β-diketiminate-stabilized calcium and magnesium complexes have been shown to be efficient precatalysts for the hydroamination/cyclization of various aminoalkenes under mild conditions. acs.org

These reactions are sensitive to the structure of the aminoalkene, with the ease of catalytic turnover increasing for the formation of smaller rings (five-membered rings being favored) and for substrates that benefit from the Thorpe-Ingold effect, such as this compound. acs.org Chiral C2-symmetric bis-amide ligands have been used in conjunction with calcium to achieve enantioselective intramolecular alkene hydroamination, yielding chiral pyrrolidine products. frontiersin.org

Table 2: Performance of Group 2 Catalysts in Intramolecular Hydroamination of Aminoalkenes

Catalyst System Substrate Type Key Findings
β-diketiminate Calcium Amide Aminoalkenes Efficient for 5- and 6-membered ring formation; Thorpe-Ingold effect is beneficial. acs.org
β-diketiminate Magnesium Methyl Aminoalkenes Proceeds under mild conditions; synthesis of 5-, 6-, and 7-membered heterocycles. acs.org
Chiral Bis-amide Calcium Aminoalkenes (CH2=CHCH2CMe2CH2NH2) Enantioselective cyclization to chiral pyrrolidines. frontiersin.org
Group 3 and Lanthanide Catalysts (e.g., Yttrium)

Group 3 and lanthanide metals are among the most reactive catalysts for intramolecular hydroamination. Yttrium complexes bearing diamidoamine ligands have demonstrated high efficiency and diastereoselectivity in the hydroamination/cyclization of aminoalkenes, including 2,2-dimethylpent-4-enylamine. The catalytic activity is influenced by the nature of the ancillary ligands and the leaving group on the metal center. nih.gov

These catalysts have shown good thermal stability and catalyst integrity under catalytic conditions. The cyclization of 2,2-dimethylpent-4-enylamine using these yttrium complexes proceeds efficiently, highlighting the utility of these systems in forming substituted pyrrolidines. nih.gov

Table 3: Yttrium-Catalyzed Intramolecular Hydroamination of 2,2-Dimethylpent-4-enylamine

Yttrium Precatalyst Ligand Substituent Reaction Conditions Yield (%)
[Y(Ar2N2NMe){N(SiHMe2)2}(THF)] Ar = 2,4,6-Me3C6H2 C6D6, 25 °C, 5 min >98
[Y(Ar2N2NMe){N(SiMe3)2}] Ar = 2,6-Et2C6H3 C6D6, 25 °C, 5 min >98
[Y(Ar2N2NMe){N(SiMe3)2}] Ar = 2,6-Cl2C6H3 C6D6, 25 °C, 1 h >98

Data sourced from reference nih.gov.

Group 12 Catalysts (e.g., Zinc)

Zinc-based catalysts have also been explored for the intramolecular hydroamination of unactivated olefins. While some zinc catalyst systems require harsh reaction conditions, such as high temperatures, for the cyclization of aminoalkenes, they represent a more accessible and less sensitive alternative to early transition metal and lanthanide catalysts. For primary aminoalkenes with gem-disubstitution, which facilitates cyclization, reactions have been reported to proceed at elevated temperatures (e.g., 120 °C). nih.gov The development of more active zinc catalysts that can operate under milder conditions is an ongoing area of research.

Transition Metal Catalysts (e.g., Iron, Iridium, Palladium)

A variety of late transition metals have been successfully employed to catalyze the intramolecular hydroamination of this compound and related structures.

Iron: Simple iron salts, such as FeCl3, have been identified as effective catalysts for the intramolecular hydroamination of unactivated olefins. nih.gov These iron-catalyzed reactions can proceed under mild conditions and are tolerant of various functional groups. The formation of five-membered rings is generally favored over larger ring sizes. nih.gov

Iridium: Iridium complexes have been the subject of both experimental and computational studies for this transformation. Density functional theory (DFT) calculations on the intramolecular hydroamination of 2,2-dimethyl-4-penten-1-amine with a Cp*Ir-chloropyrazole catalyst have provided detailed insights into the mechanistic pathways. acs.org The studies suggest a mechanism involving electrophilic activation of the olefin by the iridium center, followed by nucleophilic attack of the amine. acs.org

Palladium: Palladium-catalyzed intramolecular hydroamination of unactivated alkenes has been shown to proceed at room temperature. sci-hub.box The use of specific tridentate ligands on the palladium center is crucial to prevent side reactions like β-hydride elimination, thereby favoring the desired hydroamination product. sci-hub.boxrsc.org While broadly applicable, specific data on the cyclization of this compound using palladium catalysts requires further investigation of dedicated studies.

Table 4: Overview of Selected Transition Metal Catalysts for Intramolecular Hydroamination

Metal Catalyst System Substrate Key Features
Iron FeCl3 Unactivated aminoolefins Mild conditions, functional group tolerance, favors 5-membered rings. nih.gov
Iridium Cp*Ir-chloropyrazole 2,2-dimethyl-4-penten-1-amine Mechanistic pathways elucidated by DFT; involves electrophilic olefin activation. acs.org
Palladium Pd with tridentate ligand Unactivated alkenes Room temperature reaction, ligand prevents β-hydride elimination. sci-hub.boxrsc.org

Stereoselective and Enantioselective Cyclohydroamination

The intramolecular hydroamination of this compound offers a direct and atom-economical route to synthesize substituted pyrrolidines, which are valuable structural motifs in many biologically active compounds. Achieving control over the stereochemistry of the newly formed chiral center is a primary focus of modern catalyst development. This section explores the advancements in stereoselective and enantioselective variants of this transformation.

Development of Chiral Catalysts and Ligand Design for Asymmetric Induction

The successful execution of enantioselective cyclohydroamination hinges on the design of effective chiral catalysts. A variety of transition metals, particularly rare-earth elements and late transition metals, have been successfully employed in conjunction with chiral ligands to induce asymmetry.

Rare-Earth Metal Catalysts: Chiral binaphtholate yttrium and other lanthanide complexes have proven to be highly active and enantioselective catalysts for the asymmetric hydroamination of aminoalkenes. rsc.orgnih.govvtt.fi The ligand framework, often based on the BINOL (1,1'-bi-2-naphthol) scaffold, creates a well-defined chiral pocket around the metal center. For instance, 3,3'-bis(triarylsilyl)-substituted binaphtholate ligands have been instrumental in achieving high enantioselectivity. nih.govvtt.fi The steric and electronic properties of these ligands are crucial for differentiating between the enantiotopic faces of the alkene during the insertion step, thereby controlling the absolute stereochemistry of the product. Plausible attractive π-π interactions between an aryl substituent on the substrate and the aromatic system of the binaphtholate ligand can enhance the stability of the preferred substrate-catalyst complex, leading to higher enantiomeric excess (ee). nih.govvtt.fi

Late Transition Metal Catalysts: Rhodium, iridium, and gold complexes have also emerged as powerful catalysts for this transformation.

Rhodium: Cationic rhodium systems paired with chiral MOP-type ligands have been used for asymmetric intramolecular hydroamination to produce pyrrolidines. nih.gov More recent developments have utilized chiral dialkylbiaryl phosphine ligands, which can provide good to excellent enantioselectivity (up to 91% ee) in the synthesis of 2-methylpyrrolidines. nih.gov

Iridium: Chiral, cationic N-heterocyclic carbene (NHC)–iridium complexes represent a significant advancement, demonstrating high activity and yielding excellent optical purity in the formation of 5- and 6-membered N-heterocycles. nih.gov The design of these NHC ligands, for example by incorporating a fused cyclohexyl unit into the backbone, is a key strategy for creating effective chiral environments. nih.gov

Gold: Gold(I) catalysts, when coordinated with chiral P,N-bidentate ligands, can enable enantioselective transformations. acs.orgnih.gov A well-organized tricoordinated gold center within the carbene intermediate is proposed to be key for achieving high levels of stereocontrol. nih.gov

The table below summarizes the performance of selected chiral catalyst systems in the asymmetric hydroamination of aminoalkenes, illustrating the impact of ligand and metal choice on enantioselectivity.

Catalyst SystemLigand TypeSubstrate TypeProductEnantiomeric Excess (ee)Reference
Binaphtholate-YttriumChiral Binaphtholate1-Arylaminopentenestrans-2,5-disubstituted pyrrolidinesGood rsc.org
[Rh(COD)₂]BF₄Chiral Dialkylbiaryl Phosphine (L9)N-benzyl-2,2-diphenyl-4-pentenamine1-benzyl-2-methyl-4,4-diphenylpyrrolidine80% nih.gov
Cationic IridiumChiral NHCUnactivated Aminoalkenes5- and 6-membered N-heterocyclesExcellent nih.gov
Titanium Amide-AlkoxideChiral Amino-alcohol derivedSubstituted Aminoallenesα-vinylpyrrolidinesup to 75% acs.org
Diastereoselective Control in Product Formation

When the aminoalkene substrate already contains one or more stereocenters, the cyclohydroamination reaction can lead to the formation of diastereomers. Controlling which diastereomer is formed is a critical challenge. For substrates like this compound, which is prochiral, the primary focus is on enantioselectivity. However, in the kinetic resolution of racemic α-substituted aminoalkenes, diastereoselectivity becomes paramount.

Studies using 3,3'-bis(triarylsilyl)-substituted binaphtholate rare-earth-metal complexes for the resolution of 1-arylaminopentenes have shown high efficiency and high trans-diastereoselectivity. nih.govvtt.fi This indicates that the catalyst-substrate complex preferentially adopts a transition state geometry that leads to the trans arrangement of substituents on the resulting pyrrolidine ring. This control is dictated by minimizing steric interactions between the substrate's substituent and the bulky chiral ligand framework of the catalyst during the cyclization step. The catalyst not only recognizes the chirality of the substrate but also directs the geometry of the ring closure.

Kinetic Resolution of Aminoalkene Substrates

Kinetic resolution is a powerful strategy for separating a racemic mixture of chiral substrates using a chiral catalyst. In the context of hydroamination, the two enantiomers of a racemic aminoalkene react at different rates with the chiral catalyst, allowing for the separation of the unreacted, slower-reacting enantiomer from the cyclized product of the faster-reacting enantiomer.

Chiral binaphtholate yttrium aryl complexes are highly effective for the kinetic resolution of α-substituted 1-aminopent-4-enes. rsc.org This process yields trans-2,5-disubstituted pyrrolidines with good enantiomeric excess and high relative rate constants (k_rel). rsc.org A mechanistic study on the kinetic resolution of chiral aminoalkenes using binaphtholate rare-earth-metal complexes revealed that the efficiency of the resolution is highly dependent on the nature of the substituent on the aminoalkene. nih.govvtt.fi

Aryl-substituted aminoalkenes undergo resolution with high efficiency. This is attributed to a favorable Curtin-Hammett pre-equilibrium where the matching substrate-catalyst complex is favored, potentially due to stabilizing π-interactions. nih.govvtt.fi

The proximity of the stereocenter to the reacting amino group is crucial for effective kinetic resolution. nih.govvtt.fi When the stereocenter is more remote from the amine, as in 2-phenylpent-4-en-1-amine, the catalyst's ability to discriminate between the enantiomers is significantly reduced. nih.govvtt.fi

Scope and Limitations of Intramolecular Hydroamination with this compound

The intramolecular hydroamination of this compound is particularly interesting due to the presence of a gem-dimethyl group at the C2 position. This structural feature, known as the Thorpe-Ingold effect, often pre-organizes the substrate into a conformation that favors cyclization, thus accelerating the reaction rate.

Substrate Scope and Catalyst Tolerance: Early metal catalysts (rare-earth, Group IV) are highly reactive but often suffer from low functional group tolerance, being sensitive to air, moisture, and substrates with acidic protons or carbonyl groups. nih.gov In contrast, late transition metal catalysts offer broader functional group compatibility.

Rhodium Catalysts: A rhodium complex with a diaminophosphine ligand has been shown to catalyze the hydroamination of primary aminoalkenes possessing functional groups such as chlorides, esters, ethers, nitriles, and even unprotected alcohols. nih.gov

Iridium Catalysts: Chiral NHC-iridium complexes also tolerate a range of functional groups. nih.gov

Alkaline-Earth Catalysts: Complexes of calcium, strontium, and barium have been studied for cyclohydroamination. The catalytic performance generally decreases in the order Ca > Sr >> Ba. nih.gov A significant limitation of these systems can be catalyst deactivation, for example through reaction with the amine substrate under harsher conditions. nih.gov

The gem-disubstitution in this compound makes it an ideal substrate for cyclization. Rhodium-catalyzed reactions of substrates with geminal substitution in the homoallylic position proceed in high yields and with good enantioselectivities. nih.gov

Limitations: Despite advancements, several limitations remain.

Catalyst Deactivation: Some catalytic systems are prone to deactivation. For example, aminophenolate alkaline-earth catalysts can undergo deactivation pathways that are prejudicial to catalytic activity. nih.gov

Substituent Effects: While the gem-dimethyl group is beneficial, other substitution patterns can be challenging. For instance, the kinetic resolution of aminoalkenes with bulky aliphatic substituents is less efficient. nih.govvtt.fi

Ring Size: The formation of five- and six-membered rings is generally favored and well-studied. The synthesis of smaller or larger rings via intramolecular hydroamination is significantly more challenging and less common.

Olefin Metathesis Reactions Involving this compound

Olefin metathesis is a powerful carbon-carbon double bond-forming reaction with broad applications in organic synthesis. For a substrate like this compound, its terminal alkene functionality makes it a suitable precursor for various metathesis transformations after appropriate N-functionalization.

Ring-Closing Metathesis (RCM) for Macrocyclization and Heterocycle Synthesis

Ring-closing metathesis (RCM) is a widely used strategy for the synthesis of cyclic compounds, ranging from common-sized heterocycles to large macrocycles. harvard.edu The reaction involves the intramolecular metathesis of a diene, driven by the formation of a thermodynamically stable cyclic alkene and the release of a small volatile olefin, typically ethylene. harvard.edu

To utilize this compound in RCM, it must first be converted into a diene. This is typically achieved by N-alkenylation, for example, by reacting the primary amine with an allyl halide or other unsaturated electrophile. The resulting N-allyl-2,2-dimethylpent-4-en-1-amine derivative can then undergo RCM to form a seven-membered nitrogen heterocycle.

Macrocyclization: RCM is particularly valuable for synthesizing macrocycles (rings with 12 or more atoms), which are increasingly important in drug discovery. drughunter.com By tethering a long, unsaturated chain to the nitrogen atom of this compound, subsequent RCM can be used to form large, amine-containing rings. The conformational constraint imposed by macrocyclization can lead to more potent and selective binding to biological targets. drughunter.com

Heterocycle Synthesis: The synthesis of functionalized N-heterocycles is a common application of RCM. nih.gov A domino process known as ring-rearrangement metathesis (RRM), which combines ring-opening metathesis (ROM) with RCM, can generate complex heterocyclic frameworks in a single step. nih.gov

Catalysts: Commercially available ruthenium-based catalysts, such as the Grubbs first and second-generation catalysts, are most commonly used for RCM due to their excellent functional group tolerance and stability. harvard.edunih.gov

The table below outlines a hypothetical RCM application starting from this compound.

Starting MaterialRCM Precursor (Diene)CatalystProductRing Size
This compoundN-allyl-2,2-dimethylpent-4-en-1-amineGrubbs II Catalyst4,4-Dimethyl-2,3,4,7-tetrahydro-1H-azepine7-membered
This compoundN-(dec-9-en-1-yl)-2,2-dimethylpent-4-en-1-amineGrubbs II Catalyst1-Aza-4,4-dimethylcyclotetradec-8-ene14-membered

Challenges in RCM reactions, especially for macrocyclization, include the potential for competing intermolecular oligomerization and the need to run reactions at high dilution to favor the intramolecular pathway. drughunter.com Catalyst poisoning and the formation of dimeric impurities are also potential issues that need to be addressed during process development. drughunter.comresearchgate.net

Cross-Metathesis Applications and Challenges with Amine Functionality

The cross-metathesis (CM) of terminal alkenes, such as this compound, presents a powerful tool for the formation of new carbon-carbon double bonds, enabling the synthesis of more complex and functionalized molecules. However, the presence of a primary amine functionality introduces significant challenges for catalysis, primarily with ruthenium-based metathesis catalysts like the Grubbs and Hoveyda-Grubbs systems.

The primary challenge stems from the Lewis basicity of the amine's nitrogen atom. The lone pair of electrons on the nitrogen can coordinate to the electron-deficient ruthenium center of the catalyst. This coordination can lead to the formation of stable off-cycle species, effectively sequestering the catalyst and inhibiting its activity. In some cases, this interaction can lead to irreversible catalyst decomposition, further hindering the reaction. rsc.orgacs.org Specifically, small, nucleophilic primary amines can attack the metal-carbene (alkylidene) bond, while more sterically hindered or Brønsted basic amines can deprotonate the metallacyclobutane intermediate, disrupting the catalytic cycle. acs.org

Despite these challenges, the cross-metathesis of amine-containing olefins is a valuable transformation for synthesizing elongated or functionalized amine derivatives. For instance, the reaction of this compound with various olefin partners could yield a range of substituted amines with potential applications in materials science and medicinal chemistry. When the amine functionality is appropriately managed, CM can be a highly efficient method for chain elongation and functionalization. illinois.edu

Table 1: Potential Cross-Metathesis Partners for this compound and Expected Products

Cross-Metathesis PartnerExpected Product StructureProduct Class
Ethylene(No net reaction)-
Propylene2,2-Dimethylhex-4-en-1-amineElongated Homoallylic Amine
Styrene2,2-Dimethyl-5-phenylpent-4-en-1-amineAryl-Functionalized Amine
Methyl AcrylateMethyl 4,4-dimethyl-6-aminohex-2-enoateEster-Functionalized Amine
Allyl Alcohol4,4-Dimethyl-6-aminohex-2-en-1-olHydroxy-Functionalized Amine

Strategies for Catalyst Compatibility with Amine-Containing Substrates

To overcome the inhibitory effects of the amine group in olefin metathesis, several strategies have been developed to render the amine lone pair less available for interaction with the ruthenium catalyst. These methods generally fall into two categories: protection of the amine or in situ protonation.

In situ Protonation: An alternative and more atom-economical approach is the temporary deactivation of the amine by converting it into an ammonium salt. rsc.orgnih.gov This is typically achieved by adding a Brønsted acid, such as hydrochloric acid (HCl) or p-toluenesulfonic acid (TsOH), to the reaction mixture. acs.orgrsc.org The resulting protonated amine is no longer nucleophilic and does not interfere with the catalyst. This method avoids the need for separate protection and deprotection steps. The choice of acid and solvent is crucial to ensure the solubility of the ammonium salt in the reaction medium. rsc.org

Table 2: Strategies for Enhancing Catalyst Compatibility

StrategyReagent/MethodAdvantagesDisadvantages
Amine Protection Conversion to carbamate (e.g., Boc-anhydride)Robust; prevents catalyst coordinationRequires additional protection/deprotection steps
Conversion to amide (e.g., Acetic anhydride)Reduces nucleophilicityMay require harsh deprotection conditions
Conversion to sulfonamide (e.g., TsCl)Very stable; effective maskingOften difficult to deprotect
In situ Protonation Addition of HClSimple; atom-economicalCan lead to solubility issues
Addition of TsOHForms soluble salts; easy to handleMay require careful control of stoichiometry
Use of Lewis AcidsCan enhance reactivityMay coordinate with other functional groups

Other Advanced Catalytic Functionalizations

C-H Bond Activation Processes

The direct functionalization of carbon-hydrogen (C-H) bonds is a rapidly advancing field in organic synthesis, offering a more efficient way to construct complex molecules by avoiding pre-functionalized starting materials. acs.orgthieme-connect.com The structure of this compound offers several distinct C-H bonds that could potentially be targeted for catalytic activation.

The primary amine can act as a directing group, guiding a transition metal catalyst to activate specific C-H bonds in its vicinity. The most likely targets for such directed C-H activation would be the methyl groups of the gem-dimethyl moiety or the methylene C-H bonds. The gem-dimethyl group, in particular, can exert a conformational effect, potentially influencing the site-selectivity of C-H functionalization reactions by restricting bond rotation and favoring specific geometric arrangements for cyclometalation. nih.gov

While specific examples for this compound are not extensively documented, related systems show that palladium, rhodium, and iridium catalysts are commonly used for the C-H functionalization of aliphatic amines. researchgate.net These transformations can lead to the introduction of new carbon-carbon or carbon-heteroatom bonds, providing access to a wide range of novel molecular architectures.

Table 3: Potential C-H Bond Activation Sites in this compound

C-H Bond LocationType of C-H BondPotential Functionalization
C1 (CH₂)Primary (adjacent to N)α-alkylation, α-arylation
C2 (quaternary)None-
C3 (CH₂)Secondary (allylic)Allylic oxidation, allylic alkylation
C(CH₃)₂Primary (gem-dimethyl)γ-arylation, γ-alkenylation
C5 (CH)Secondary (vinylic)Heck-type reactions

Palladium-Catalyzed Alkene Carboamination Reactions for Cyclic Sulfamide Formation

Palladium-catalyzed carboamination of alkenes is a powerful method for the synthesis of nitrogen-containing heterocycles. wikipedia.orgnih.gov This transformation allows for the simultaneous formation of a C-N and a C-C bond across a double bond in an intramolecular fashion. To apply this methodology to this compound for the formation of a cyclic sulfamide, the primary amine would first need to be converted into a sulfamide derivative. This can be achieved by reacting the amine with a sulfamoyl chloride or a related reagent.

The resulting N-(2,2-dimethylpent-4-enyl)sulfamide can then undergo an intramolecular palladium-catalyzed carboamination reaction. In a typical catalytic cycle, a Pd(0) species undergoes oxidative addition with an aryl or alkenyl halide (or triflate). The resulting Pd(II) complex then coordinates to the alkene of the sulfamide substrate. This is followed by a key aminopalladation step, where the nitrogen atom of the sulfamide attacks the coordinated alkene, forming a new C-N bond and a five- or six-membered palladacycle. Finally, reductive elimination from this intermediate forms the new C-C bond and regenerates the Pd(0) catalyst. nih.gov

This synthetic strategy provides access to substituted cyclic sulfamides, which are important structural motifs in medicinal chemistry. The reaction conditions, including the choice of palladium precursor, ligand, and base, are critical for achieving high yields and selectivity. nih.gov

Table 4: Typical Catalyst Systems for Palladium-Catalyzed Alkene Carboamination

Palladium PrecursorLigandBaseTypical Substrate
Pd₂(dba)₃Siphos-PEK₃PO₄N-Allylsulfamides
Pd(OAc)₂RuPhosLiOtBuN-Tosyl-pent-4-enylamines
Pd(OAc)₂CPhosLiOtBuN-Boc-pent-4-enylamines

Coordination Chemistry of 2,2 Dimethylpent 4 En 1 Amine Derived Ligands

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes involving the 2,2-dimethylpent-4-en-1-yl ligand has been successfully achieved, particularly with late transition metals such as rhodium(I) and iridium(I). bohrium.comillinois.edu The general synthetic strategy involves the reaction of a suitable metal halide precursor with an organolithium or Grignard reagent of the pentenyl ligand. For instance, rhodium(I) and iridium(I) complexes with the general formula M(η¹,η²-CH₂CMe₂CH₂CH=CH₂)(diene) have been prepared, where the diene can be dibenzo[a,e]cyclooctatetraene (DBCOT), 1,5-cyclooctadiene (B75094) (COD), or norbornadiene (NBD). illinois.edu

The synthesis of the iridium(I) complex with COD, Ir(CH₂CMe₂CH₂CH=CH₂)(COD), is accomplished by reacting [IrCl(COD)]₂ with (2,2-dimethylpent-4-en-1-yl)lithium. illinois.edu However, the synthesis of the DBCOT analogue via a similar route is complicated by the low solubility of the iridium precursor, [IrCl(DBCOT)]₂. illinois.edu In such cases, alternative solvents like pentane (B18724) are employed to circumvent side reactions with the solvent. illinois.edu

Spectroscopic characterization, particularly using Nuclear Magnetic Resonance (NMR), is crucial for elucidating the structure of these complexes in solution. ¹H NMR spectroscopy confirms the square-planar geometry of these four-coordinate complexes. bohrium.com For example, in the ¹H NMR spectrum of (dibenzo[a,e]cyclooctatetraene)(η¹,η²-2,2-dimethylpent-4-en-1-yl)rhodium(I), the chelation of the pentenyl ligand leads to a breaking of symmetry in the DBCOT ligand, resulting in four distinct olefinic resonances. illinois.edu The chemical shifts and coupling patterns of the protons on the pentenyl group are consistent with its chelating coordination mode. illinois.edu

In cases where the amine "2,2-dimethylpent-4-en-1-amine" itself acts as a ligand, the synthesis would typically involve the reaction of the amine with a metal salt. The resulting complexes would be characterized by techniques such as FT-IR spectroscopy, where a shift in the N-H stretching frequency would indicate coordination of the amino group to the metal center. UV-Vis spectroscopy can provide information about the electronic environment of the metal ion upon coordination.

Table 1: Synthesized Metal Complexes with the 2,2-Dimethylpent-4-en-1-yl Ligand and their Characterization Data

ComplexMetal (M)DieneSpectroscopic Data Highlights
1 RhDBCOT¹H NMR shows four distinct olefinic DBCOT resonances due to symmetry breaking. illinois.edu
2 IrCODSynthesized from [IrCl(COD)]₂ and the corresponding lithium reagent. illinois.edu
3 IrDBCOTSynthesis is complicated by precursor solubility; requires non-coordinating solvents. illinois.edu

Note: This table is based on data for the 2,2-dimethylpent-4-en-1-yl ligand, as specific data for this compound derived complexes is not available in the cited literature.

Analysis of Ligand Coordination Modes (e.g., η¹,η²-Chelation)

The 2,2-dimethylpent-4-en-1-yl moiety demonstrates a versatile η¹,η²-chelation coordination mode. illinois.edu In this arrangement, the ligand forms a stable five-membered ring by coordinating to the metal center through both the σ-bond of the alkyl group (η¹) and the π-bond of the pendant alkene group (η²). This chelation is a key feature of the rhodium and iridium complexes mentioned previously. bohrium.comillinois.edu

This η¹,η²-coordination is confirmed by both spectroscopic data in solution and solid-state X-ray diffraction studies. illinois.edu The chelation of the pentenyl ligand induces a specific geometry at the metal center, which is typically a distorted square planar arrangement in these four-coordinate d⁸ complexes. bohrium.com

A fascinating aspect of this coordination is the reversible decomplexation of the C=C bond in solution. bohrium.comillinois.edu This process involves the dissociation of the alkene from the metal center, leading to a dynamic equilibrium where the two faces of the olefin can be exchanged. For the complex Rh(CH₂CMe₂CH₂CH=CH₂)(DBCOT), the activation parameters for this olefin decomplexation have been determined to be ΔH‡ = 19 ± 1 kcal·mol⁻¹ and ΔS‡ = 8 ± 4 cal·mol⁻¹·K⁻¹. illinois.edu

For a ligand derived from this compound, a similar chelation involving the nitrogen of the amine group and the pendant alkene (η¹(N),η²(C=C)) would be anticipated. This would also result in the formation of a stable five-membered chelate ring, a common motif in the coordination chemistry of aminoalkene ligands. The strength of the metal-alkene bond would depend on the nature of the metal center and its oxidation state.

Electronic and Steric Influences of the 2,2-Dimethylpent-4-en-1-yl Moiety on Metal Centers

The electronic and steric properties of the 2,2-dimethylpent-4-en-1-yl ligand play a significant role in the stability and reactivity of its metal complexes. The gem-dimethyl group at the 2-position of the pentenyl chain exerts a notable steric influence. This steric bulk can affect the coordination geometry around the metal center and influence the accessibility of the metal for further reactions. The Thorpe-Ingold effect, or gem-dimethyl effect, suggests that the presence of these geminal methyl groups can favor cyclization, which in this context would stabilize the chelated form of the ligand.

Structural Characterization of Metal-Alkenyl Complexes by X-ray Diffraction

Single-crystal X-ray diffraction has been instrumental in providing definitive structural evidence for the coordination of the 2,2-dimethylpent-4-en-1-yl ligand. The molecular structures of (dibenzo[a,e]cyclooctatetraene)(η¹,η²-2,2-dimethylpent-4-en-1-yl)rhodium(I) and (1,5-cyclooctadiene)(η¹,η²-2,2-dimethylpent-4-en-1-yl)iridium(I) have been determined. illinois.edu

These structures confirm the η¹,η²-chelation of the pentenyl ligand, showing a four-coordinate, square-planar geometry around the metal center. bohrium.comillinois.edu The analysis of bond lengths and angles provides detailed information about the metal-ligand interactions. For instance, the M-C(alkyl) and M-C(alkene) bond distances can be compared to those in other organometallic complexes to gauge the strength of these interactions. The conformation of the five-membered chelate ring can also be precisely determined from the crystallographic data.

In the case of the iridium complex with DBCOT, a binuclear complex was also characterized, where two iridium centers are bridged by a diolefin ligand, resulting in five-coordinate iridium centers. illinois.edu This highlights the potential for more complex structural motifs involving this ligand.

Table 2: Crystallographic Data for Selected Metal Complexes with the 2,2-Dimethylpent-4-en-1-yl Ligand

ComplexCrystal SystemSpace GroupKey Structural Features
Rh(C₇H₁₃)(DBCOT)MonoclinicP2₁/nFour-coordinate, square-planar Rh(I) center; η¹,η²-chelation of the pentenyl ligand. illinois.edu
Ir(C₇H₁₃)(COD)MonoclinicP2₁/cFour-coordinate, square-planar Ir(I) center; η¹,η²-chelation of the pentenyl ligand. illinois.edu

Note: This table is based on data for the 2,2-dimethylpent-4-en-1-yl ligand, as specific data for this compound derived complexes is not available in the cited literature. C₇H₁₃ represents the 2,2-dimethylpent-4-en-1-yl moiety.

Applications of 2,2 Dimethylpent 4 En 1 Amine in Materials Science and Polymer Chemistry

Utilization as Precursors for Thin Film Deposition

The carbon skeleton of 2,2-dimethylpent-4-en-1-amine is instrumental in forming ligands for volatile organometallic complexes. Specifically, a platinum(II) complex incorporating a related ligand, cis-bis(η¹,η²-2,2-dimethylpent-4-en-1-yl)platinum, has been identified as a highly effective precursor for depositing platinum thin films.

Chemical Vapor Deposition (CVD) Precursors for Noble Metals (e.g., Platinum)

The organoplatinum complex, cis-bis(η¹,η²-2,2-dimethylpent-4-en-1-yl)platinum, is a notable precursor for the Chemical Vapor Deposition (CVD) of platinum. illinois.eduacs.org This compound is synthesized to create a volatile and stable source of platinum for deposition processes. The ligands, derived from the 2,2-dimethylpent-4-en-1-yl structure, bind to the platinum center through both a platinum-alkyl sigma bond and a platinum-olefin pi interaction. illinois.eduacs.org

This precursor exhibits properties that make it highly attractive for CVD applications, including good volatility (10 mTorr at 20 °C) and stability towards air and moisture, allowing for long-term storage without decomposition. illinois.eduacs.org These characteristics are crucial for consistent and controllable delivery of the precursor vapor into the deposition chamber, a key requirement for fabricating high-quality thin films for applications in microelectronics and catalysis. illinois.edu

PropertyValueSignificance in CVD
Precursor cis-bis(η¹,η²-2,2-dimethylpent-4-en-1-yl)platinumPlatinum source
Volatility 10 mTorr at 20 °CEnables vapor-phase transport at low temperatures
Stability Stable in air and moistureAllows for practical handling and long storage

Thermolytic Decomposition Mechanisms of Metal-Alkenyl Precursors

The thermal decomposition (thermolysis) of the cis-bis(η¹,η²-2,2-dimethylpent-4-en-1-yl)platinum precursor is a critical step in the CVD process that liberates elemental platinum. Mechanistic studies show that when heated, the complex undergoes decomposition through the activation of C-H bonds at various positions on the pentenyl ligand, including the allylic and olefinic sites. illinois.edu This process leads to the formation of transient platinum hydride intermediates, which then undergo reductive elimination to form various organic byproducts. illinois.edu

Under hot wall CVD conditions at 250 °C without a co-reactant, the majority of the carbon from the ligands is released as hydrogenated products, primarily 4,4-dimethylpentenes. illinois.edu A smaller fraction is released as dehydrogenated products resulting from skeletal rearrangements, with only a small percentage of carbon remaining in the deposited film. illinois.edu

ConditionByproduct DistributionImplication for Mechanism
Hot Wall CVD (250 °C)72% Hydrogenated products (e.g., 4,4-dimethylpentenes)Ligand hydrogenation is a major pathway
22% Dehydrogenated productsC-H activation and skeletal rearrangements occur
6% Carbon retained in filmEfficient ligand removal from the platinum center

Impact on Nucleation and Morphology of Deposited Films

A significant advantage of using the cis-bis(η¹,η²-2,2-dimethylpent-4-en-1-yl)platinum precursor is its ability to deposit exceptionally smooth platinum films without the common issue of a nucleation delay. illinois.eduacs.org Nucleation delays, often observed with other precursors like (MeCp)PtMe₃, can lead to island growth and rougher film surfaces. illinois.edu The absence of a delay with this ω-alkenyl precursor on various substrates, including SiO₂/Si, Al₂O₃, and VN, facilitates the formation of a uniform and continuous initial layer. illinois.eduacs.org

The resulting films are noted for their smoothness. This is attributed in part to rapid nucleation kinetics, which is a consequence of low-barrier C=C bond dissociation pathways available during decomposition. illinois.edu Furthermore, it is suggested that the formation of specific carbon-containing species during thermolysis may passivate the platinum surface, controlling its growth and contributing to the smooth morphology. illinois.edu While films deposited at 330 °C without a reactive gas can contain up to 50% carbon, the introduction of a remote oxygen plasma can reduce the carbon content to below detection limits without compromising the film's smoothness. illinois.eduacs.org

Role in Advanced Polymerization Processes

The presence of both an amine functional group and a polymerizable double bond makes this compound a candidate for creating functional olefin copolymers. Such polymers, which incorporate polar functional groups into a nonpolar polyolefin backbone, are of great interest for improving properties like adhesion, printability, and compatibility with other materials.

Copolymerization Strategies for Functional Olefin Copolymers

The direct copolymerization of α-olefins with monomers containing functional groups like amines is challenging for traditional Ziegler-Natta and many metallocene catalysts, as the Lewis basic amine group can deactivate the electrophilic catalyst center. However, specific strategies have been developed to overcome this issue.

One successful approach involves the use of cationic metallocene/borate (B1201080) catalyst systems. acs.org Research has shown that zirconocene (B1252598) dimethyl compounds activated with anilinium borate can effectively polymerize amino-functionalized α-olefins, such as 5-amino-1-pentenes with various N-alkyl or N-aryl substituents. acs.org In these systems, the bulky substituents on the nitrogen atom and the specific catalyst-activator pairing are crucial for preventing catalyst deactivation and achieving high polymerization activity. For instance, the monomer 5-(N,N-diisopropylamino)-1-pentene demonstrated high activity with a Cp*₂ZrMe₂/borate catalyst, proving significantly more active than corresponding systems using methylaluminoxane (B55162) (MAO) or heterogeneous catalysts. acs.org This strategy allows for the creation of polyolefins with pendant amine functionalities, and the stereochemistry of the resulting polymer (isotactic, syndiotactic, or atactic) can be controlled by the symmetry of the metallocene catalyst precursor. acs.org

Investigation of Alkene Dissociation from Metallocene Polymerization Intermediates

The mechanism of metallocene-catalyzed olefin polymerization involves the coordination of the alkene monomer to the metal center of the active catalyst, followed by insertion into the growing polymer chain. The dissociation of the alkene from the metallocene intermediate is a competing, reversible step in this process. While this dissociation has been studied for simple, non-functionalized olefins like 1-hexene, specific investigations into the dissociation dynamics for amino-functionalized olefins such as this compound are not extensively detailed in the available literature. The presence of the amine functionality could potentially influence the stability of the metal-alkene intermediate and the kinetics of dissociation and insertion, but dedicated studies on this specific monomer are required for a complete understanding.

Functionalization of Polymeric Materials via Grafting Techniques

Extensive research has been conducted on the modification of polymeric materials to enhance their properties and introduce new functionalities. One of the key methods employed is graft polymerization, where monomer molecules are covalently bonded as side chains onto a main polymer backbone. This technique can significantly alter the physical and chemical characteristics of the original polymer, leading to materials with improved performance for specific applications.

The functionalization of polymers often involves the use of molecules that contain reactive groups capable of participating in grafting reactions. Amines, in particular, are a versatile class of compounds for this purpose due to the reactivity of the amino group. However, a thorough review of publicly available scientific literature and research databases reveals a significant gap in knowledge regarding the specific application of This compound in the functionalization of polymeric materials through grafting techniques.

Therefore, it is not possible to provide detailed research findings, data tables, or a deeper analysis of its role in this specific area of materials science and polymer chemistry. The absence of such information indicates that the potential of this compound in polymer grafting remains an unexplored area of research.

Computational Chemistry and Theoretical Studies on 2,2 Dimethylpent 4 En 1 Amine Reactivity

Density Functional Theory (DFT) Investigations of Reaction Energetics and Transition States

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for studying reaction mechanisms, energetics, and the geometries of transition states. For reactions involving 2,2-dimethylpent-4-en-1-amine, DFT calculations can elucidate the favorability of different reaction pathways.

For instance, in a hypothetical hydroamination reaction involving this compound, DFT could be used to compare the energy barriers for the intramolecular cyclization to form a substituted pyrrolidine versus an intermolecular reaction with another alkene. The calculations would identify the transition state for each pathway, and their relative energies would predict which reaction is kinetically favored. A combination of a functional, such as B3LYP, and a basis set, like 6-31G(d,p), is often employed for such investigations. mdpi.comresearchgate.net

Below is a hypothetical data table illustrating the kind of energetic data that could be obtained from DFT calculations for a reaction involving this compound.

SpeciesElectronic Energy (Hartree)Zero-Point Energy (kcal/mol)Gibbs Free Energy (Hartree)Relative Gibbs Free Energy (kcal/mol)
This compound + Alkene-550.12345150.2-550.001230.0
Transition State (Intramolecular)-550.08765149.8-549.9684520.6
Product (Pyrrolidine derivative)-550.15432152.1-550.03011-18.1
Transition State (Intermolecular)-550.07654150.0-549.9573427.5
Product (Linear amine derivative)-550.14321151.8-550.02109-12.5

Note: The values in this table are hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical movements of atoms and molecules. By simulating the molecule's motion over time, MD can provide detailed information on its conformational landscape and dynamics, which are crucial for understanding its reactivity and interactions with other molecules, such as in a solvent or with a catalyst.

For this compound, MD simulations could be employed to explore its various conformations in different solvent environments. The terminal amine group and the flexible pentenyl chain can adopt numerous spatial arrangements. MD simulations would reveal the most populated conformations and the energy barriers for interconversion between them. This information is vital as the reactivity of the amine and the alkene can be highly dependent on their relative orientation.

In the context of catalysis, if this compound were to act as a ligand for a metal catalyst, MD simulations could be used to study the dynamics of the resulting complex. This would provide insights into how the ligand binds to the metal center, the flexibility of the complex, and how the ligand's conformation might influence the catalytic cycle. Such simulations can help in understanding the steric and electronic effects of the ligand on the catalyst's activity and selectivity.

A typical output from an MD simulation would be a trajectory file containing the positions of all atoms over time. Analysis of this trajectory can provide information such as radial distribution functions, root-mean-square deviation (RMSD) of atomic positions, and potential of mean force (PMF) along a specific reaction coordinate.

Quantum Chemical Calculations for Electronic Structure Analysis of Intermediates

Quantum chemical calculations, including methods like Hartree-Fock (HF) and post-HF methods in addition to DFT, are essential for analyzing the electronic structure of molecules. For reaction intermediates involving this compound, these calculations can provide a detailed picture of the electron distribution, which is fundamental to understanding their stability and subsequent reactivity.

For example, in a reaction where the double bond of this compound is protonated, a carbocation intermediate would be formed. Quantum chemical calculations could be used to determine the charge distribution in this intermediate, showing how the positive charge is delocalized. Natural Bond Orbital (NBO) analysis is a common technique used to analyze the calculated wavefunction to obtain information about charge distribution, hybridization, and orbital interactions.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also critical parameters obtained from these calculations. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy is related to its ability to accept electrons (electrophilicity). For an intermediate, the nature and energy of these frontier orbitals dictate how it will react in the next step of the reaction mechanism.

Below is an illustrative table of electronic properties that could be calculated for a hypothetical reaction intermediate of this compound.

PropertyValue
Method/Basis SetB3LYP/6-311+G(d,p)
Net Charge on Nitrogen (NBO)-0.85 e
Net Charge on Carbocation Center+0.65 e
HOMO Energy-7.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap5.7 eV

Note: The values in this table are hypothetical and for illustrative purposes only.

Predictive Modeling for Catalyst Design and Optimization

Computational chemistry plays a crucial role in the rational design and optimization of catalysts for specific chemical transformations. By building predictive models based on computational data, researchers can screen potential catalysts in silico, saving significant time and resources compared to experimental trial-and-error approaches.

For reactions involving this compound, such as asymmetric hydrogenation or amination, predictive modeling can be used to design catalysts that enhance reaction rates and selectivity. This often involves creating a library of virtual catalysts with systematically varied ligand structures. DFT calculations can then be performed to determine the activation energies for the desired reaction and any potential side reactions for each catalyst in the library.

The calculated energy barriers can then be used to predict the enantioselectivity or regioselectivity of the reaction. For example, in an asymmetric reaction, the energy difference between the transition states leading to the two different enantiomers (ΔΔG‡) can be correlated with the experimentally observed enantiomeric excess (ee). This allows for the identification of the most promising catalyst candidates for experimental validation.

These computational models can also provide a deep understanding of the catalyst-substrate interactions that govern selectivity. By visualizing the transition state geometries, researchers can identify key steric and electronic interactions that favor the formation of the desired product. This knowledge can then be used to further refine the catalyst design. The insights gained from such studies are invaluable for the development of new and more efficient catalytic systems for the transformation of molecules like this compound.

Future Directions and Interdisciplinary Research Opportunities

Development of Sustainable and Atom-Economical Methodologies

The pursuit of greener and more efficient synthetic routes to valuable chemical entities like 2,2-Dimethylpent-4-en-1-amine is a paramount goal in modern chemistry. One documented synthesis of this amine involves the reduction of 2,2-dimethylpent-4-enenitrile (B1347571) using lithium aluminum hydride. google.com While effective, this method generates a significant amount of inorganic waste, highlighting the need for more atom-economical and sustainable alternatives.

Future research in this area could focus on catalytic approaches that minimize waste and energy consumption. For instance, the direct hydroamination of a suitable diene or the reductive amination of 2,2-dimethylpent-4-enal would represent more atom-economical pathways. The development of catalysts based on earth-abundant and non-toxic metals is a particularly promising avenue for enhancing the sustainability of these processes.

Exploration of Novel Catalyst Architectures for Enhanced Performance

The utility of this compound as a substrate in catalysis is well-documented, particularly in intramolecular hydroamination reactions to form substituted pyrrolidines. These reactions are crucial for the synthesis of various nitrogen-containing cyclic compounds. Several research groups have explored different catalyst systems for the cyclization of this compound, demonstrating the importance of catalyst architecture in achieving high efficiency and selectivity.

Heteroleptic silylamido complexes of heavier alkaline earth metals, such as calcium and strontium, featuring a highly fluorinated hydrotris(indazolyl)borate ligand have shown significant promise. nih.gov One such calcium complex demonstrated high activity, achieving complete conversion of 200 equivalents of this compound in just 16 minutes with a low catalyst loading of 0.50 mol% at room temperature. nih.gov Mechanistic studies using magnesium-based catalysts in the cyclization of this compound have provided valuable insights into the reaction mechanism, revealing a first-order dependence on both the substrate and the catalyst. acs.org

Rare-earth metal catalysts, such as yttrium complexes with guanidinate ancillary ligands, have also been investigated for the hydroamination/cyclization of this aminoalkene. rug.nl Furthermore, copper-catalyzed enantioselective intramolecular alkene aminooxygenation of a derivative of this compound has been reported, showcasing the potential for asymmetric synthesis. nih.govnih.gov

Future work in this domain should continue to explore novel ligand designs and metal combinations to improve catalyst turnover numbers, reduce catalyst loading, and enhance stereoselectivity. The development of catalysts that can operate under milder conditions and with a broader substrate scope will further expand the synthetic utility of this compound.

Catalyst SystemSubstrateKey Findings
[(F12-Tp(4Bo, 3Ph))Ca{N(SiMe3)2}]This compoundHigh catalytic activity in intramolecular hydroamination. nih.gov
Phenoxyamine magnesium complexesThis compoundKinetic studies revealed first-order dependence on substrate and catalyst. acs.org
Guanidinate yttrium complexesThis compoundInvestigated for intramolecular hydroamination/cyclization. rug.nl
Cu(R,R)-Ph-Box2N-tosyl-2,2-dimethylpent-4-en-1-amineComputational study of enantioselective intramolecular aminooxygenation. nih.gov

Integration with Flow Chemistry and High-Throughput Experimentation

The transition from batch to continuous flow processing offers numerous advantages in terms of safety, efficiency, and scalability. The integration of the synthesis and catalytic applications of this compound with flow chemistry represents a significant area for future development. The kinetic data obtained from mechanistic studies of its hydroamination can inform the design of continuous flow reactors, allowing for precise control over reaction parameters and potentially leading to improved yields and selectivities. acs.org

High-throughput experimentation (HTE) techniques can be employed to rapidly screen libraries of catalysts and reaction conditions for the synthesis and transformation of this compound. This approach can accelerate the discovery of optimal catalyst architectures and process parameters, reducing the time and resources required for development. The combination of HTE for catalyst discovery and flow chemistry for process optimization and scale-up could unlock the full potential of this versatile building block.

Potential for Derivatization in Advanced Chemical Biology Probes (excluding clinical applications)

The unique structural features of this compound, namely the primary amine and the terminal alkene, make it an attractive scaffold for the development of chemical probes for biological research. The amine functionality provides a convenient handle for conjugation to reporter molecules, such as fluorophores or affinity tags, while the alkene can be used for further chemical modifications or to modulate the probe's properties.

A notable example is the use of this compound in the synthesis of a novel precursor for a PET (Positron Emission Tomography) agent designed for imaging tumor hypoxia. nih.gov In this work, the amine was reacted with a 2-nitroimidazole (B3424786) derivative to construct a key intermediate. nih.gov This demonstrates the potential for derivatizing this compound to create sophisticated molecular tools for studying biological processes.

Future research could explore the derivatization of this amine with a wider range of functional groups to generate a diverse library of chemical probes. These probes could be designed to investigate enzyme activity, protein-protein interactions, or cellular signaling pathways, providing valuable insights into fundamental biology.

Synergistic Approaches Combining Catalysis with Materials Science

The interface between catalysis and materials science offers exciting opportunities for developing next-generation catalytic systems. For reactions involving this compound, immobilizing the highly active homogeneous catalysts onto solid supports could lead to significant advantages, including catalyst recyclability, improved stability, and ease of product purification.

Porous materials such as metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or functionalized polymers could serve as platforms for anchoring the catalytic species. The design of these materials could be tailored to create specific microenvironments around the active sites, potentially influencing the catalyst's activity and selectivity. Furthermore, the development of catalytically active materials that can be integrated into flow reactors would represent a significant step towards more sustainable and efficient chemical manufacturing processes. The synergy between the design of novel catalyst architectures and the engineering of advanced materials will be crucial for realizing these advancements.

Q & A

Basic Research Question

  • ¹H NMR : The allylic protons (CH₂ near the double bond) appear as a multiplet at δ 5.2–5.8 ppm, while the methyl groups (2,2-dimethyl) show singlets at δ 1.0–1.2 ppm .
  • IR : The C=C stretch at ~1640 cm⁻¹ and N-H bend at ~1600 cm⁻¹ confirm the enamine structure.
  • Mass Spectrometry : The molecular ion peak at m/z 113.12 (M⁺) matches the monoisotopic mass .
    Note : Overlapping signals in crowded regions (e.g., δ 1.0–2.0 ppm) may require 2D NMR (COSY, HSQC) for resolution.

What are the primary reactivity patterns of this compound in nucleophilic or catalytic transformations?

Basic Research Question
The compound participates in:

  • Hydroamination : Catalyzed by iron complexes to form cyclic amines .
  • Oxidation : The double bond undergoes epoxidation with mCPBA, yielding epoxide derivatives.
  • Alkylation : Reacts with alkyl halides at the primary amine site, but steric hindrance from the dimethyl groups may slow kinetics.
    Methodological Tip : Monitor reactions via TLC (silica gel, hexane/EtOAc 4:1) and quench with aqueous workup to isolate polar products.

How do β-diketiminatoiron(II) catalysts mediate the hydroamination of this compound, and what mechanistic insights exist?

Advanced Research Question
The iron catalyst activates the alkene via π-coordination, followed by amine insertion into the Fe–C bond. Evidence from ¹H NMR and X-ray crystallography reveals:

  • Intermediate Formation : Dark-red solutions indicate Fe-amide dimer intermediates (e.g., [D1]₂) with distorted tetrahedral geometry .
  • Kinetic Control : Lower temperatures (≤60°C) favor monomeric intermediates, while higher temperatures promote dimerization.
    Data Contradiction : Computational models suggest a single transition state, but experimental data show dual pathways due to steric effects from the dimethyl groups.

How should researchers address contradictions between computational and experimental data in characterizing reaction intermediates?

Advanced Research Question
Discrepancies often arise from:

  • Solvent Effects : DFT calculations may neglect solvation, leading to mismatched activation energies.
  • Steric Factors : The 2,2-dimethyl group’s steric bulk is underestimated in simulations.
    Resolution Strategy :

Validate computational models with experimental kinetics (e.g., Arrhenius plots).

Use crystallography (e.g., X-ray of [D1]₂ ) to refine molecular mechanics parameters.

What strategies optimize reaction yields in sterically hindered systems like this compound?

Advanced Research Question

  • Catalyst Design : Bulky ligands (e.g., N-heterocyclic carbenes) reduce unwanted dimerization.
  • Microwave Irradiation : Accelerates reactions, minimizing side pathways.
  • Flow Chemistry : Continuous systems improve heat/mass transfer for exothermic steps.
    Data Table :
StrategyYield ImprovementLimitations
Microwave (100°C)15–20%Scalability challenges
Flow Reactor25–30%High initial setup cost

What role does this compound play in asymmetric synthesis, and how is enantioselectivity achieved?

Advanced Research Question
The compound serves as a chiral building block for pharmaceuticals. Enantioselective hydroamination using chiral iron catalysts (e.g., BINOL-derived ligands) achieves >90% ee under optimized conditions . Key factors:

  • Ligand Design : Axial chirality in ligands dictates face-selective alkene coordination.
  • Additives : NaBARF (sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) enhances ion-pairing effects.

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